2-cyano-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(4-methylphenyl)prop-2-enamide is an organic compound with a molecular formula of C11H10N2O It is characterized by the presence of a cyano group (–CN) and a 4-methylphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 2-amino-3-(4-methylphenyl)prop-2-enamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Cyano-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a methyl group.
2-Cyano-3-(4-nitrophenyl)prop-2-enamide: Contains a nitro group, which significantly alters its reactivity and applications.
2-Cyano-3-(4-chlorophenyl)prop-2-enamide:
Uniqueness: 2-Cyano-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of the methyl group, which influences its hydrophobicity and reactivity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable candidate for various research applications .
Properties
IUPAC Name |
2-cyano-3-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKITYBHTVPXXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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